molecular formula C8H6ClN B013527 4-Chloroindole CAS No. 25235-85-2

4-Chloroindole

Cat. No. B013527
CAS RN: 25235-85-2
M. Wt: 151.59 g/mol
InChI Key: SVLZRCRXNHITBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloroindoles can be achieved through various methods. One notable approach is the one-pot synthesis from readily available 2,3-dichloroaniline derivatives and terminal alkynes, using a catalyst composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine. This method enables ortho-selective Sonogashira coupling, followed by cyclization to afford 4-chloroindoles in high yields. Further, this transformation facilitates the one-pot synthesis of 2,4-disubstituted indoles via Suzuki-Miyaura coupling after indole formation (Yamaguchi & Manabe, 2014).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-Chloroindole, along with its positional isomers, have been studied using DFT/B3LYP level of theory. These studies provide insights into the molecular geometry, IR intensities, harmonic and anharmonic vibrational frequencies in the ground state, and the impact of the chloro atom's position on the indole aromatic system's properties (Ozisik, Saǧlam, & Bayari, 2008).

Chemical Reactions and Properties

4-Chloroindole-3-acetic acid (4-Cl-IAA), a derivative of 4-Chloroindole, exhibits potent auxin activity in various bioassays, indicating the structural features required to induce auxin-mediated growth in plants. This compound is a naturally occurring auxin in certain plants and plays a significant role in plant growth and development, highlighting the unique chemical properties and reactions of chlorinated indoles in biological systems (Reinecke, 2004).

Physical Properties Analysis

The physical properties of 4-Chloroindole and its derivatives can be influenced by the chloro substituent, which affects their solubility, melting point, and stability. These properties are crucial for their application in synthesis and biological assays but require further detailed studies for comprehensive insights.

Chemical Properties Analysis

The chemical properties of 4-Chloroindole, such as reactivity towards nucleophilic substitution, electrophilic addition, and its behavior in various chemical reactions, are significantly impacted by the presence of the chlorine atom. This substituent influences the electron density and reactivity of the indole nucleus, enabling a wide range of chemical transformations and applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Plant Growth Regulation : 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin in certain plants, like those from the Vicieae tribe of the Fabaceae family and Pinus sylvestris. It is a potent auxin in various bioassays and plays a significant role in normal plant growth and development, especially in species like Pisum sativum and Vicia faba (Reinecke, 2004).

  • Chemical Synthesis : 4-Chloroindoles have been synthesized from 2,3-dichloroaniline derivatives and terminal alkynes using a palladium-dihydroxyterphenylphosphine catalyst. This method has been used for the one-pot synthesis of 2,4-disubstituted indoles, indicating its utility in chemical synthesis and potential applications in developing complex organic compounds (Yamaguchi & Manabe, 2014).

  • Biodegradation and Environmental Applications : Exiguobacterium sp. PMA can utilize 4-chloroindole as its sole carbon and energy source. This strain can degrade 4-chloroindole in soil, suggesting its potential application in bioremediation of contaminated sites (Arora & Bae, 2015).

  • Molecular Structure Analysis : Studies on the molecular geometry, vibrational frequencies, and other properties of 4-chloroindole provide insights into its chemical behavior and potential applications in materials science or molecular engineering (Ozisik, Saǧlam, & Bayari, 2008).

  • Auxin Activity in Agriculture : The synthesis and biological activities of 4-Chloroindole-3-acetic acid and its esters have been explored, showing strong elongation activity in certain plant tissues and the potential to promote root formation in plant cuttings, which could be useful in agricultural practices (Katayama, 2000).

  • Phylogenetic Informative Trait in Fabaceae : 4-Chloroindole-3-acetic acid (4-Cl-IAA) has been identified as a phylogenetically informative trait within the Fabaceae family, providing insights into the evolutionary biology of these plants (Lam et al., 2016).

  • Inhibition in Copper Electrochemistry : Indole and 5-chloroindole, including 4-chloroindole, have been studied for their effects on the anodic dissolution and cathodic deposition of copper in acidic chloride solutions, indicating potential applications in electrochemistry and corrosion prevention (Scendo, Poddebniak, & Malyszko, 2003).

Safety And Hazards

4-Chloroindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation7. It is harmful if swallowed, in contact with skin, or if inhaled7.


properties

IUPAC Name

4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Record name 4-chloroindole
Source Wikipedia
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DSSTOX Substance ID

DTXSID30179894
Record name 4-Chloroindole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloroindole

CAS RN

25235-85-2, 136669-25-5
Record name 4-Chloroindole
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Record name 4-Chloroindole
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Record name 25235-85-2
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Record name 4-Chloroindole
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Record name 4-chloroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
DM Reinecke - Plant Growth Regulation, 1999 - Springer
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a potent auxin in various auxin bioassays. Researchers have used 4-Cl-IAA as well as other halogenated auxins in biological assays to …
ND Tivendale, SE Davidson, NW Davies… - Plant …, 2012 - academic.oup.com
… rich sources of the only halogenated plant hormone, 4-chloroindole-3-acetic acid. However, … seeds, 4-chloroindole-3-acetic acid is synthesized via the novel intermediate 4-chloroindole-…
Number of citations: 90 0-academic-oup-com.brum.beds.ac.uk
ZG Zhang, Y Liu, FP Guengerich, JH Matse… - Journal of …, 2009 - Elsevier
… Here we report for the first time the use of 4-chloroindole as the substrate in the “indigo assay” for considerably improved pigment formation and the search for enhanced mutants of …
JA Ozga, DM Reinecke - Plant growth regulation, 1999 - Springer
… To further characterize the function of naturally occurring pea GAs and the auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), on pea fruit development, profiles of the biological activities of …
V Magnus, JA Ozga, DM Reinecke, GL Pierson… - Phytochemistry, 1997 - Elsevier
Endogenous IAA and 4-chloroindole-3-acetic acid (4-C1-IAA) were analysed in vegetative and reproductive tissues of the garden pea (Pisum sativum) using GC-MS selected ion …
A Ernstsen, G Sandberg - Physiologia Plantarum, 1986 - Wiley Online Library
4‐Chloroindole‐3‐acetic acid (4‐Cl‐IAA) and indole‐3‐aldehyde (IAId) have been characterized as endogenous constituents in seeds of Pinus sylvestris L. by gas chromatography‐…
M Katayama - Bioscience, biotechnology, and biochemistry, 2000 - Taylor & Francis
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters were synthesized from 2-chloro-6-nitrotoluene as the starting material. The biological activities of 4-Cl-IAA and its esters were …
R Van Huizen, JA Ozga, DM Reinecke… - Plant …, 1995 - academic.oup.com
In this study, we investigated seed and auxin regulation of gibberellin (GA) biosynthesis in pea (Pisum sativum L.) pericarp tissue in situ, specifically the conversion of [14C]GA19 to [14C…
Number of citations: 63 0-academic-oup-com.brum.beds.ac.uk
HGM Tiedink, JAR Davies, NA Visser… - Food and chemical …, 1989 - Elsevier
… -3-carbinol, indole and 4-chloroindole and the stability of their … However, the nitrosation rates ofindole and 4-chloroindole were … For 4-chloroindole the amount of nitrosated products …
M Mazid, B Ali, S Hayat… - Turkish Journal of Biology, 2010 - journals.tubitak.gov.tr
… These seedlings were subsequently sprayed with deionized water (control) or 4-chloroindole-3-acetic acid (4-Cl-IAA)(10^{-6} M) on day 15 and were sampled 30 days after sowing to …
Number of citations: 25 journals.tubitak.gov.tr

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